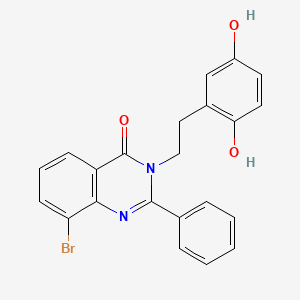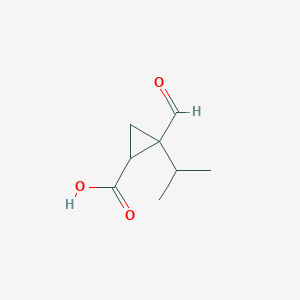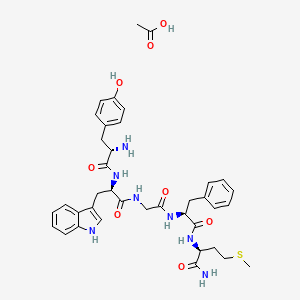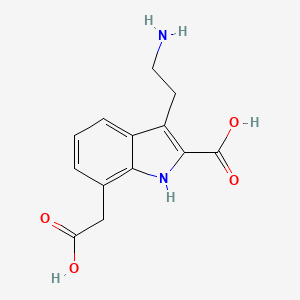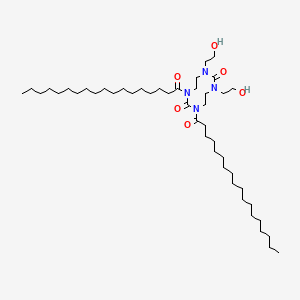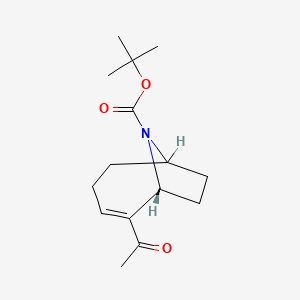![molecular formula C46H86N4O4 B13784676 N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide CAS No. 93923-73-0](/img/structure/B13784676.png)
N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long-chain stearamide groups attached to an ethane-1,2-diyl backbone, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide typically involves the reaction of ethane-1,2-diamine with stearoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include:
Temperature: 0-5°C for the initial reaction, followed by room temperature for acetylation.
Solvent: Dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common to ensure the reproducibility and scalability of the process.
化学反応の分析
Types of Reactions
N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: N-substituted amides.
科学的研究の応用
N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
作用機序
The mechanism by which N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide exerts its effects is primarily through its interaction with lipid bilayers and proteins. The long stearamide chains allow it to integrate into lipid membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
Similar Compounds
- N,N’-[Ethane-1,2-diylbis[(methylimino)ethane-1,2-diyl]]distearamide
- N,N’-[Ethane-1,2-diylbis[(benzoylimino)ethane-1,2-diyl]]distearamide
- N,N’-[Ethane-1,2-diylbis[(propionylimino)ethane-1,2-diyl]]distearamide
Uniqueness
N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide is unique due to its specific acetyl functional groups, which confer distinct chemical reactivity and biological interactions compared to its analogs. The acetyl groups enhance its solubility in organic solvents and its ability to form stable emulsions, making it particularly valuable in industrial applications.
特性
CAS番号 |
93923-73-0 |
|---|---|
分子式 |
C46H86N4O4 |
分子量 |
759.2 g/mol |
IUPAC名 |
N-[2,5-bis(acetylimino)-6-(octadecanoylamino)hexyl]octadecanamide |
InChI |
InChI=1S/C46H86N4O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45(53)47-39-43(49-41(3)51)37-38-44(50-42(4)52)40-48-46(54)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-40H2,1-4H3,(H,47,53)(H,48,54) |
InChIキー |
SIAOQCXPIGSODF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(=NC(=O)C)CCC(=NC(=O)C)CNC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


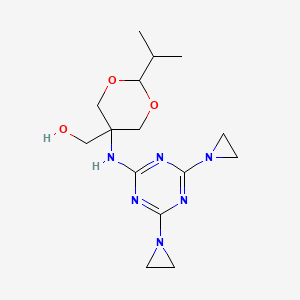

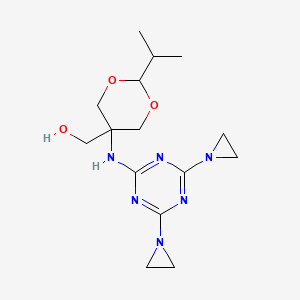
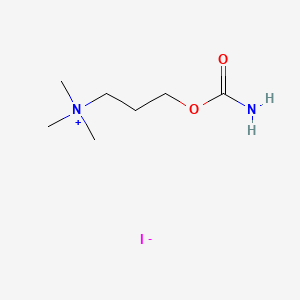
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
